

Application Notes and Protocols for CFI-400437 Administration in Mouse Models

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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

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These application notes provide a comprehensive guide for the in vivo administration of CFI-400437, a potent and selective Polo-like kinase 4 (PLK4) inhibitor, in mouse xenograft models. The following protocols and data are compiled from preclinical studies and are intended to serve as a detailed resource for designing and executing efficacy, pharmacokinetic, and pharmacodynamic studies.

Overview of CFI-400437

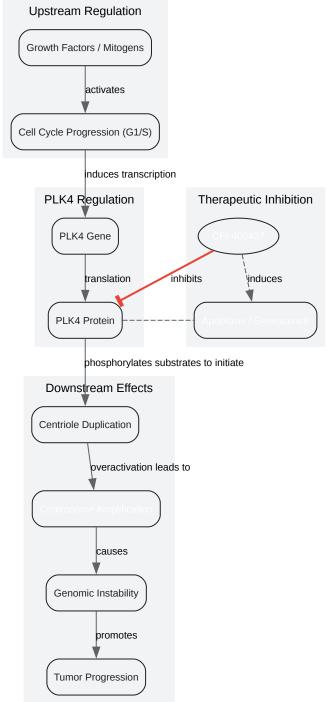
CFI-400437 is an ATP-competitive kinase inhibitor with high selectivity for PLK4.[1] PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the tumorigenesis of various cancers. Inhibition of PLK4 by CFI-400437 disrupts normal cell cycle progression, leading to mitotic errors and subsequent cancer cell death. Preclinical studies have demonstrated its antitumor activity in various cancer cell lines, including the triplenegative breast cancer cell line MDA-MB-468.[1]

PLK4 Signaling Pathway

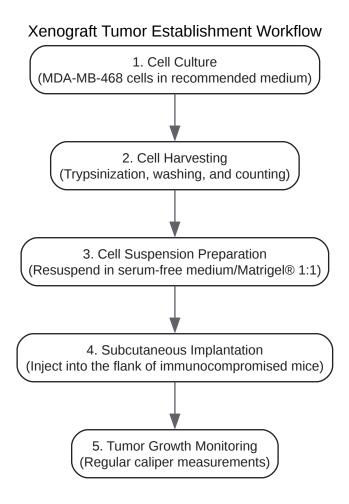
The diagram below illustrates the central role of PLK4 in centriole duplication and the downstream consequences of its inhibition. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of cancer that contributes to genomic instability. CFI-400437, by inhibiting PLK4, can prevent this amplification and induce cell cycle arrest or apoptosis in cancer cells.



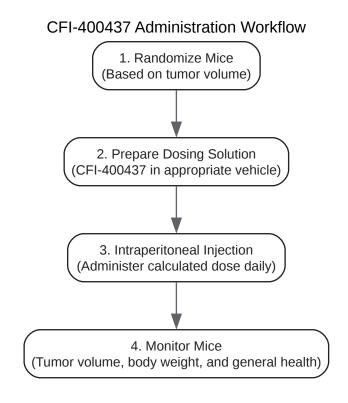
PLK4 Signaling Pathway in Cancer











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References

- 1. medchemexpress.com [medchemexpress.com]
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